molecular formula C7H15NO2S B2636419 6-Isopropyl-1,2-thiazinane 1,1-dioxide CAS No. 2172476-13-8

6-Isopropyl-1,2-thiazinane 1,1-dioxide

Cat. No.: B2636419
CAS No.: 2172476-13-8
M. Wt: 177.26
InChI Key: FVKLAXMGBOJVFV-UHFFFAOYSA-N
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Description

6-Isopropyl-1,2-thiazinane 1,1-dioxide is a heterocyclic compound containing nitrogen and sulfur atoms within its six-membered ring structure.

Scientific Research Applications

6-Isopropyl-1,2-thiazinane 1,1-dioxide has several scientific research applications:

Mechanism of Action

While the specific mechanism of action for 6-Isopropyl-1,2-thiazinane 1,1-dioxide is not mentioned in the search results, many thiazine derivatives are known to act as antibacterial, antifungal, antitumor, antimalarial, antineoplastic, antiviral, anti-inflammatory, analgesic and anticancer agents .

Future Directions

Thiazinanes and their derivatives are still largely unexplored for their pharmacological activities . They represent an interesting class of heterocyclic medicinal compounds worthy of further exploration . Their unique properties make them an invaluable tool for studying various processes, from organic synthesis to disease treatment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Isopropyl-1,2-thiazinane 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 1-bromo-3-chloropropane with a sulfamoyl acetamide ester in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF). This reaction forms the six-membered cyclic sulfamoyl acetamide ester, which can be further hydrolyzed using methanolic potassium hydroxide (KOH) to yield the desired thiazinane derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Isopropyl-1,2-thiazinane 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfides, and various substituted thiazinane derivatives .

Properties

IUPAC Name

6-propan-2-ylthiazinane 1,1-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2S/c1-6(2)7-4-3-5-8-11(7,9)10/h6-8H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVKLAXMGBOJVFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCCNS1(=O)=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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